Aluminium metaphosphate

Description

The exact mass of the compound Aluminum metaphosphate, Al2O3 19.4%, P2O5 78.9% is 263.8570560 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHRLDIUIPTCJ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

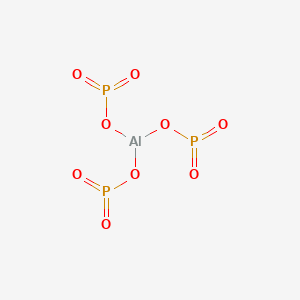

O=P(=O)O[Al](OP(=O)=O)OP(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlO9P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aluminium metaphosphate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Aluminum Metaphosphate

Introduction

Aluminum metaphosphate, with the chemical formula Al(PO₃)₃, is a compound of significant interest in materials science and various industrial applications. Its diverse structural polymorphs contribute to a range of physicochemical properties, making it a subject of detailed crystallographic study. This guide provides a comprehensive overview of the crystal structure of aluminum metaphosphate, its synthesis, and the analytical techniques employed for its characterization. It is intended for researchers, scientists, and professionals in drug development who utilize phosphate-based materials.

Crystal Structure of Aluminum Metaphosphate Polymorphs

Aluminum metaphosphate is known to exist in several polymorphic forms, with the monoclinic and cubic structures being well-documented. These polymorphs exhibit distinct crystallographic parameters.

Monoclinic Al(PO₃)₃

A significant polymorph of aluminum metaphosphate crystallizes in the monoclinic system. The structure consists of infinite chains of PO₄ tetrahedra that are interconnected by AlO₆ octahedra.[1] Each aluminum octahedron shares corners with six phosphate (B84403) tetrahedra.[1]

Cubic Al(PO₃)₃

A cubic form of aluminum metaphosphate has also been identified.[2] This structure belongs to the space group I-43d.[2] The framework of this polymorph is also built from alternating AlO₄ and PO₄ tetrahedra.[3]

Data Presentation

The quantitative crystallographic data for the monoclinic and cubic polymorphs of aluminum metaphosphate are summarized below for comparative analysis.

Table 1: Crystallographic Data for Aluminum Metaphosphate Polymorphs

| Parameter | Monoclinic Al(PO₃)₃[1] | Cubic Al(PO₃)₃[2] |

| Crystal System | Monoclinic | Cubic |

| Space Group | Ic (or I2/c) | I-43d |

| a (Å) | 10.423 | 12.061 |

| b (Å) | 18.687 | 12.061 |

| c (Å) | 9.222 | 12.061 |

| α (°) | 90 | 90 |

| β (°) | 81.63 | 90 |

| γ (°) | 90 | 90 |

| Z | 12 | - |

Table 2: Selected Mean Bond Angles in Monoclinic Al(PO₃)₃

| Bond Angle | Value (°)[1] |

| Mean angle between shorter bonds in tetrahedra | 117.5 (5) |

| Mean angle between longer bonds in tetrahedra around P(7), P(8), P(9) | 106.2 (5) |

| Mean angle between longer bonds in other tetrahedra | 100.2 (7) |

Experimental Protocols

The characterization of aluminum metaphosphate's crystal structure relies on several key analytical techniques. The generalized protocols for these methods are detailed below.

X-Ray Diffraction (XRD)

X-Ray Diffraction is a fundamental technique for determining the crystalline structure of materials.

-

Sample Preparation : The aluminum metaphosphate sample should be a fine, homogeneous powder. Gentle grinding with an agate mortar and pestle is recommended to achieve a particle size of less than 10 µm.[4]

-

Instrument Parameters :

-

X-ray Source : Typically Cu Kα radiation (λ = 1.5406 Å) is used.[4]

-

Voltage and Current : Common settings are 40 kV and 40 mA.[4]

-

Scan Range (2θ) : A range of 10° to 80° is generally sufficient for aluminum phosphate.[4]

-

Step Size and Scan Speed : A step size of 0.02° and a scan speed of 2°/minute are standard for routine analysis.[4]

-

-

Data Analysis : The resulting diffraction pattern is compared with standard patterns from databases like the ICDD PDF to identify the crystalline phases present.[4] Rietveld refinement can be used for a more detailed structural analysis.

Spectroscopic Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to probe the chemical bonds within the material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Method : Attenuated Total Reflectance (ATR) is a common mode for solid samples.

-

Analysis : FTIR helps to identify the chemical bonds and functional groups. For aluminum metaphosphate, it can confirm the presence of P-O-Al and P-O-P bonds.[5][6] The region between 1000 and 1200 cm⁻¹ is associated with P=O and P-OH stretching vibrations.[7]

-

-

Raman Spectroscopy :

-

Analysis : This technique provides complementary information to FTIR. In aluminum phosphates, it can be used to identify AlPO₄ and FeOₓ entities if present, as well as Si-O-P and P-O-P bonds.[7]

-

-

X-ray Photoelectron Spectroscopy (XPS) :

-

Method : XPS is a surface-sensitive technique providing elemental composition and chemical state information.[4] Spectra are often collected using monochromatic Al Kα X-radiation.[8]

-

Analysis : For aluminum metaphosphate, the O 1s region can be resolved into peaks corresponding to P-O-Al and P-O-P environments, typically around 532.3 eV and 533.7 eV, respectively.[5][6]

-

Synthesis Methodologies

The synthesis of aluminum metaphosphate can be achieved through various methods, with the choice of precursors and reaction conditions influencing the final product.

-

Reaction of Phosphoric Acid with Aluminum Precursors : A common method involves the reaction of phosphoric acid with aluminum compounds such as Al(OH)₃, Al(NO₃)₃, or AlCl₃, followed by annealing at elevated temperatures (e.g., 800 °C).[5][6]

-

Hydrothermal Synthesis : Large single crystals of aluminum phosphate can be grown using hydrothermal techniques, which involve crystallization from aqueous solutions at elevated temperatures and pressures.[9]

-

Reaction with Aluminum Alkoxides : Aluminum metaphosphate can be prepared by reacting an aluminum alkoxide, such as aluminum sec-butoxide, with orthophosphoric acid. The mixture is heated through several stages to yield the final product.[10]

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of aluminum metaphosphate and the relationship between its synthesis and resulting structure.

Caption: Experimental workflow for aluminum metaphosphate crystal structure analysis.

Caption: Relationship between synthesis precursors and the resulting Al(PO₃)₃ structure.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. mp-14011: Al(PO3)3 (cubic, I-43d, 220) [legacy.materialsproject.org]

- 3. Aluminium phosphate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Rationalization of the X-ray photoelectron spectroscopy of aluminium phosphates synthesized from different precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]

Spectroscopic Profile of Aluminum Metaphosphate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for aluminum metaphosphate, Al(PO₃)₃, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the characterization of this inorganic polymer.

Introduction to Aluminum Metaphosphate

Aluminum metaphosphate is an inorganic polymer with a complex structure composed of repeating metaphosphate units coordinated to aluminum centers. Its structural versatility, existing in various crystalline and amorphous forms, makes spectroscopic analysis crucial for its characterization. The nature of the P-O-P and Al-O-P linkages, as well as the coordination environment of the aluminum and phosphorus atoms, can be elucidated through a combination of vibrational and nuclear magnetic resonance spectroscopic techniques.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for aluminum metaphosphate, organized for clarity and comparative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the vibrational modes of the functional groups present in aluminum metaphosphate. The key absorption bands are associated with the stretching and bending vibrations of the phosphate (B84403) and aluminophosphate groups.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1270 | ν_as(PO₂) - Asymmetric stretching of terminal P=O bonds | [1] |

| ~1120 - 1000 | ν_as(P-O-P) - Asymmetric stretching of bridging P-O-P bonds in polyphosphate chains | [2] |

| ~1028 | Asymmetric stretching of the ring structure in cyclic metaphosphates | [3] |

| ~970 | ν(Al-O-P) - Stretching vibrations of Al-O-P linkages | [2] |

| ~920 | ν_s(P-O-P) - Symmetric stretching of bridging P-O-P bonds | [1] |

| ~808 | Symmetric stretching of the ring structure in cyclic metaphosphates | [3] |

| ~741 | Vibrational modes associated with Al(PO₃)₃ structures | [3] |

| ~520 | δ(O-P-O) - Bending vibrations of the phosphate groups | [1] |

ν_as = asymmetric stretching, ν_s = symmetric stretching, δ = bending

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and skeletal modes of the phosphate chains.

| Raman Shift (cm⁻¹) | Assignment | Reference(s) |

| ~1170 | ν_s(PO₂) - Symmetric stretching of terminal P=O bonds | [1] |

| ~1000 - 1250 | Asymmetric and symmetric P-O stretching vibrations | [2] |

| ~985 | Phosphate band, often used for normalization | [4] |

| ~700 | ν_s(P-O-P) - Symmetric stretching of bridging P-O-P bonds | [1] |

| ~550 - 750 | Vibrational modes of aluminum-phosphate-sulfates (for comparison) | [4] |

ν_s = symmetric stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Magic Angle Spinning (MAS) NMR is essential for probing the local coordination environment of the aluminum and phosphorus atoms in the amorphous and crystalline phases of aluminum metaphosphate.

³¹P MAS NMR

| Chemical Shift (ppm) | Assignment | Reference(s) |

| -13.5 to -22.1 | Inequivalent monophosphate sites in aluminophosphates | [5] |

| ~ -30 | Q² species (middle groups in polyphosphate chains) | [6] |

²⁷Al MAS NMR

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 41 - 29 | Tetrahedrally coordinated Al (AlO₄) | [7] |

| ~13.6 | Octahedrally coordinated Al (AlO₆) | [7] |

| ~0 | Octahedrally coordinated Al in Al(H₂O)₆³⁺ (reference) | [7] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of aluminum metaphosphate are provided below. These protocols are synthesized from established practices for the analysis of solid-state inorganic phosphate materials.

FTIR Spectroscopy: KBr Pellet Method

-

Sample Preparation :

-

Thoroughly dry the aluminum metaphosphate sample to remove any adsorbed water, which can interfere with the spectrum.

-

Grind 1-2 mg of the dried sample with approximately 200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation :

-

Transfer the powder mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Perform a background subtraction using the spectrum of the pure KBr pellet.

-

Baseline correct the resulting spectrum if necessary.

-

Raman Spectroscopy: Solid Powder Analysis

-

Sample Preparation :

-

Place a small amount of the powdered aluminum metaphosphate sample onto a microscope slide or into a sample holder.

-

-

Instrument Setup :

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser beam onto the sample using a microscope objective.

-

-

Data Acquisition :

-

Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1400 cm⁻¹).

-

Set the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. Multiple accumulations may be necessary to improve the signal-to-noise ratio.

-

-

Data Processing :

-

Perform cosmic ray removal and baseline correction on the acquired spectrum.

-

Solid-State NMR Spectroscopy: ³¹P and ²⁷Al MAS NMR

-

Sample Preparation :

-

Pack the finely powdered aluminum metaphosphate sample into a MAS rotor (e.g., 4 mm or 7 mm zirconia rotor).

-

-

Instrument Setup :

-

Use a solid-state NMR spectrometer operating at a high magnetic field strength (e.g., 9.4 T or higher) to achieve better resolution for quadrupolar nuclei like ²⁷Al.

-

-

Data Acquisition for ³¹P MAS NMR :

-

Use a single-pulse excitation sequence with high-power proton decoupling.

-

Set the magic angle spinning rate to a moderate speed (e.g., 5-10 kHz).

-

Use a recycle delay that is at least 5 times the spin-lattice relaxation time (T₁) of the phosphorus nuclei to ensure quantitative results.

-

Reference the chemical shifts externally to 85% H₃PO₄.

-

-

Data Acquisition for ²⁷Al MAS NMR :

-

Use a single-pulse experiment with a short pulse width (corresponding to a small tip angle, e.g., π/12) to selectively excite the central transition and minimize quadrupolar effects.

-

Employ a high magic angle spinning rate (e.g., 10-15 kHz) to average out anisotropic interactions.

-

Use a short recycle delay due to the typically fast relaxation of quadrupolar nuclei.

-

Reference the chemical shifts externally to a 1M aqueous solution of Al(NO₃)₃.

-

-

Data Processing :

-

Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the free induction decay (FID).

-

Perform phase and baseline correction on the resulting spectra.

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the synthesis, characterization, and structure of aluminum metaphosphate.

Caption: Workflow for the synthesis and spectroscopic characterization of aluminum metaphosphate.

Caption: Structural relationships in aluminum metaphosphate, from fundamental units to the polymeric structure.

References

- 1. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 7. Multifield magic-angle spinning and double-rotation nuclear magnetic resonance studies of a hydrated aluminophosphate molecular sieve: AlPO4-H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Decomposition of Aluminum Metaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of aluminum metaphosphate, Al(PO₃)₃. It details the transformation processes, influencing factors, and the experimental methodologies used for its characterization. This document is intended to be a valuable resource for professionals in research, materials science, and pharmaceutical development where thermal stability of phosphate-based materials is of critical importance.

Introduction

Aluminum metaphosphate is a polymeric inorganic compound with applications as a binding agent in refractory materials, a component in specialty glasses, and as a catalyst support. Its thermal stability is a key parameter in these high-temperature applications. Understanding the decomposition pathway, including intermediate and final products, is crucial for predicting material performance and for the development of new materials with tailored thermal properties. The thermal degradation of aluminum metaphosphate is primarily studied using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

Thermal Decomposition Pathway

The thermal decomposition of aluminum metaphosphate is a multi-stage process that is significantly influenced by the surrounding atmosphere, particularly the oxygen partial pressure. The general pathway involves the initial decomposition of aluminum metaphosphate into aluminum orthophosphate, followed by the further decomposition of the orthophosphate at higher temperatures.

Decomposition of Aluminum Dihydrogen Phosphate Precursor:

Aluminum metaphosphate is often synthesized by the thermal treatment of aluminum dihydrogen phosphate, Al(H₂PO₄)₃. This precursor undergoes a series of condensation reactions upon heating, eliminating water and forming polyphosphate chains. At temperatures around 700°C, this process leads to the formation of aluminum metaphosphate.[1][2] The heating rate during this synthesis has a notable impact on the crystalline form of the resulting Al(PO₃)₃.[3]

Decomposition of Aluminum Metaphosphate (Al(PO₃)₃):

The primary decomposition of aluminum metaphosphate begins at approximately 1000°C.[1][4] In this step, the metaphosphate transforms into the more thermally stable aluminum orthophosphate (AlPO₄) with the release of volatile phosphorus pentoxide (P₂O₅).[1][4]

Equation 1: Decomposition of Aluminum Metaphosphate

Al(PO₃)₃(s) → AlPO₄(s) + P₂O₅(g)

The presence of hydroxyl groups (P-OH) in the aluminum metaphosphate, which can be remnants from the synthesis process, decompose at a lower temperature of around 875°C, evolving water.[1][4]

Influence of Atmosphere:

The thermal stability of aluminum metaphosphate is enhanced in the presence of oxygen.[5] In environments with low oxygen partial pressure (e.g., 10⁻¹⁰ atm), the decomposition of Al(PO₃)₃ to AlPO₄ occurs at a lower temperature range of 900-1100°C.[5] In air, the decomposition is shifted to higher temperatures, occurring between approximately 1100-1400°C.[5]

Further Decomposition of Aluminum Orthophosphate (AlPO₄):

At very high temperatures, typically exceeding 1200°C, aluminum orthophosphate can further decompose into aluminum oxide (Al₂O₃) and phosphorus-containing gases.[5] The exact nature of the gaseous products is dependent on the oxygen partial pressure, with (P₂O₃)₂ being a primary species at very low oxygen levels.[5]

Equation 2: High-Temperature Decomposition of Aluminum Orthophosphate

2AlPO₄(s) → Al₂O₃(s) + P₂O₅(g)

The following diagram illustrates the overall thermal decomposition pathway of aluminum metaphosphate.

Quantitative Data

The following tables summarize the key thermal events and associated mass loss during the decomposition of aluminum metaphosphate and its precursor, based on thermogravimetric analysis (TGA) data from the literature.

Table 1: Thermal Decomposition of Aluminum Dihydrogen Phosphate to Aluminum Metaphosphate

| Temperature Range (°C) | Event | Mass Loss (%) | Atmosphere |

| 120 | Volatilization of adsorbed water | 5 - 12 | Air |

| 150 - 350 | Condensation reactions | Variable | Air |

| ~700 | Formation of Al(PO₃)₃ | Stable | Air |

Data synthesized from qualitative descriptions in the literature.[2]

Table 2: Thermal Decomposition of Aluminum Metaphosphate

| Temperature Range (°C) | Event | Mass Loss (%) | Atmosphere |

| 875 | Decomposition of residual P-OH groups | Minor | Inert |

| 900 - 1100 | Decomposition to AlPO₄ | Significant | Low O₂ (10⁻¹⁰ atm) |

| 1100 - 1400 | Decomposition to AlPO₄ | Significant | Air |

| >1200 | Decomposition of AlPO₄ to Al₂O₃ | Variable | Inert/Low O₂ |

Data synthesized from qualitative descriptions in the literature.[1][4][5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of the thermal decomposition of aluminum metaphosphate. The following sections outline standardized procedures for the key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. A simultaneous TGA/DSC instrument is ideal for correlating mass loss events with their corresponding thermal transitions (endothermic or exothermic).

Instrumentation:

-

Simultaneous TGA/DSC instrument

-

Inert crucibles (e.g., alumina (B75360) or platinum)

-

Microbalance with high precision

Sample Preparation:

-

Finely grind the aluminum metaphosphate sample to ensure uniform heat distribution.

-

Accurately weigh 5-10 mg of the powdered sample into an inert crucible.

Experimental Conditions:

-

Atmosphere: Use a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions and to carry away evolved gases. For studying the influence of oxygen, a controlled mixture of oxygen and an inert gas can be used.

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25°C).

-

Heating Rate: A linear heating rate of 10°C/min is a common starting point. Slower rates (e.g., 5°C/min) can provide better resolution of thermal events.

-

Final Temperature: Heat to a final temperature sufficient to observe the desired decomposition steps (e.g., 1500°C).

-

-

Data Collection: Continuously record the sample mass, rate of mass change (DTG), heat flow (DSC), and temperature.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the material before, during, and after thermal decomposition.

Instrumentation:

-

Powder X-ray diffractometer with a high-temperature stage (for in-situ studies) or a standard diffractometer for analyzing residues.

-

Monochromatic X-ray source (e.g., Cu Kα).

Sample Preparation:

-

For ex-situ analysis, heat the aluminum metaphosphate sample to a specific temperature in a furnace under a controlled atmosphere and hold for a designated time.

-

Quench the sample to room temperature.

-

Grind the resulting residue into a fine powder.

-

Mount the powder on a sample holder.

Experimental Conditions:

-

Scan Range (2θ): Typically from 10° to 80°.

-

Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time to obtain good signal-to-noise ratio.

-

Data Analysis: Compare the resulting diffraction pattern to a database (e.g., ICDD) to identify the crystalline phases present.

The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of aluminum metaphosphate.

Conclusion

The thermal decomposition of aluminum metaphosphate is a well-defined process that proceeds through the formation of aluminum orthophosphate and the subsequent generation of aluminum oxide at higher temperatures. The stability and decomposition temperatures are highly dependent on the atmospheric conditions, with an oxidizing environment increasing thermal stability. A thorough understanding of this decomposition pathway, obtained through systematic experimental investigation using TGA/DSC and XRD, is essential for the effective utilization of aluminum metaphosphate in high-temperature applications and for the design of novel materials with enhanced thermal properties.

References

In-Depth Technical Guide to the Phase Transitions and Allotropic Forms of Aluminum Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum metaphosphate, Al(PO₃)₃, is a compound of significant interest in various scientific and industrial fields, including as a component in specialty glasses, ceramics, and potentially as a catalyst or in drug delivery systems. Its performance in these applications is intrinsically linked to its solid-state structure. This technical guide provides a comprehensive overview of the known allotropic forms of aluminum metaphosphate, their phase transitions, and the experimental methodologies used for their characterization. Quantitative data are summarized for comparative analysis, and key experimental workflows and structural relationships are visualized to facilitate a deeper understanding of this versatile material.

Allotropic Forms of Aluminum Metaphosphate

Aluminum metaphosphate is known to exist in at least two distinct crystalline forms, or allotropes: a cubic phase and a monoclinic phase. The existence of other polymorphs has been suggested in the literature, but detailed crystallographic data for them are not well-established.

Table 1: Crystallographic Data of Aluminum Metaphosphate Allotropes

| Allotrope | Crystal System | Space Group | Lattice Parameters (Å) |

| Cubic | Cubic | I-43d | a = 12.061 |

| Monoclinic | Monoclinic | Cc | a = 11.515, b = 11.515, c = 9.370, β = 113.6° |

Data sourced from the Materials Project.[1][2]

The cubic form of aluminum metaphosphate possesses a three-dimensional network structure where Al³⁺ ions are octahedrally coordinated to six oxygen atoms, and these AlO₆ octahedra share corners with PO₄ tetrahedra.[2] The monoclinic structure also consists of a network of AlO₆ octahedra and PO₄ tetrahedra.[1]

Phase Transitions of Aluminum Metaphosphate

The phase transitions of aluminum metaphosphate are primarily characterized by thermal decomposition at elevated temperatures. The transition between the allotropic forms is less well-documented in terms of specific transition temperatures and enthalpies under various conditions.

Thermal Decomposition

Under controlled atmospheric conditions, aluminum metaphosphate undergoes thermal decomposition to aluminum orthophosphate (AlPO₄). This is not a polymorphic phase transition but a chemical decomposition.

Table 2: Thermal Decomposition Data for Aluminum Metaphosphate

| Transition | Onset Temperature (°C) | Conditions | Products |

| Al(PO₃)₃ → AlPO₄ | ~830 | 10⁻¹⁰ atm O₂ partial pressure | AlPO₄, O₂, (P₂O₃)₂ |

| Al(PO₃)₃ → AlPO₄ | >1400 | Air | AlPO₄ |

Data sourced from studies on aluminum phosphate (B84403) phase changes.[3]

The thermal stability of aluminum metaphosphate increases with higher oxygen partial pressure.[3] In air, the breakdown of its structure occurs at temperatures exceeding 1400°C.[3] At a very low oxygen partial pressure of 10⁻¹⁰ atm, the decomposition to aluminum orthophosphate begins at approximately 830°C.[3]

Experimental Protocols

The characterization of the allotropic forms and phase transitions of aluminum metaphosphate relies on several key analytical techniques. Detailed experimental protocols are essential for obtaining reliable and reproducible data.

Synthesis of Aluminum Metaphosphate Allotropes

While specific protocols for the targeted synthesis of each allotrope are not extensively detailed in the literature, general methods for producing aluminum metaphosphate can be adapted.

General Synthesis Protocol:

A common method involves the reaction of an aluminum source, such as aluminum hydroxide (B78521) or aluminum oxide, with an excess of phosphoric acid, followed by heating.

-

Mixing: A uniform suspension of a dry, powdered aluminum compound (e.g., Al(OH)₃) is prepared in a phosphoric acid solution. The choice of phosphoric acid concentration can influence the reaction.

-

Initial Heating: The suspension is heated to a temperature around 150°C until bubbling ceases. This step drives off water and initiates the reaction.

-

Calcination: The material is then heated to a higher temperature, for example, 500°C, to form aluminum metaphosphate.[4]

The specific crystalline form obtained can be influenced by factors such as the starting materials, the ratio of aluminum to phosphorus, the heating rate, and the final calcination temperature and duration.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are crucial for studying the thermal stability and phase transitions of aluminum metaphosphate.

TGA Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of powdered aluminum metaphosphate is placed in an inert crucible (e.g., alumina).

-

Instrument Setup: The TGA instrument is purged with a specific gas (e.g., nitrogen, air) at a controlled flow rate (e.g., 20-100 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 1500°C).

-

Data Analysis: The resulting TGA curve, which plots weight change versus temperature, is analyzed to determine the onset of decomposition.

DSC Protocol:

-

Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, similar to TGA.

-

Data Analysis: The DSC curve shows the heat flow as a function of temperature. Endothermic peaks can indicate phase transitions or decomposition, while exothermic peaks may represent crystallization.

In-situ High-Pressure X-ray Diffraction (XRD)

In-situ high-pressure XRD is a powerful technique for studying phase transitions under pressure.

General In-situ High-Pressure XRD Protocol:

-

Sample Loading: The powdered aluminum metaphosphate sample is loaded into a diamond anvil cell (DAC) along with a pressure-transmitting medium and a pressure calibrant (e.g., ruby).

-

Data Collection: The DAC is placed in the X-ray beam of a synchrotron source. Diffraction patterns are collected at various pressures.

-

Pressure Application: Pressure is applied incrementally.

-

Data Analysis: The diffraction patterns at each pressure are analyzed to identify changes in the crystal structure, indicating a phase transition. Rietveld refinement can be used to determine the lattice parameters of the high-pressure phase.

Visualizations

Relationship between Aluminum Metaphosphate and its Decomposition Product

Caption: Thermal decomposition pathway of aluminum metaphosphate.

General Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of aluminum metaphosphate.

References

An In-depth Technical Guide to the Molecular Structure of Aluminium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium metaphosphate, with the chemical formula Al(PO₃)₃, is an inorganic polymer of significant interest across various scientific and industrial domains, including ceramics, catalysis, and as a component in specialized glasses. Its structural versatility, arising from the various ways phosphate (B84403) tetrahedra can link and coordinate with aluminium, leads to the existence of several polymorphic forms. This guide provides a comprehensive overview of the molecular structure of the primary crystalline forms of this compound, detailed experimental protocols for their synthesis and characterization, and a summary of key structural data.

Molecular Structure and Polymorphism

This compound is characterized by a network of corner-sharing PO₄ tetrahedra and AlO₆ octahedra. The arrangement of these fundamental building blocks gives rise to different crystal structures, or polymorphs, each with distinct physical and chemical properties. The most well-documented polymorphs are the cubic, monoclinic, and orthorhombic forms.

Cubic this compound

The cubic form of Al(PO₃)₃ crystallizes in the I-43d space group. In this structure, the aluminium atoms are coordinated to six oxygen atoms, forming AlO₆ octahedra. These octahedra are interconnected by rings of four phosphate tetrahedra (tetrametaphosphate rings).

Monoclinic this compound

The monoclinic polymorph of this compound (space group Ic) features infinite chains of corner-sharing phosphate tetrahedra running along the[1] direction. These chains are interconnected by AlO₆ octahedra. The repeat unit in the phosphate chain consists of six tetrahedra.

Orthorhombic this compound

An orthorhombic form, isostructural with the low-cristobalite form of silica (B1680970) (SiO₂), is also known. In this structure, both aluminium and phosphorus are tetrahedrally coordinated to oxygen, forming a three-dimensional framework of alternating AlO₄ and PO₄ tetrahedra.

Quantitative Structural Data

The following tables summarize the key crystallographic data for the different polymorphs of this compound.

Table 1: Crystal System and Lattice Parameters

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Cubic | Cubic | I-43d | 12.061 | 12.061 | 12.061 | 90 | 90 | 90 |

| Monoclinic | Monoclinic | Ic | 10.423 | 18.687 | 9.222 | 90 | 81.63 | 90 |

| Orthorhombic | Orthorhombic | C222₁ | 7.05 | 7.08 | 6.95 | 90 | 90 | 90 |

Table 2: Selected Bond Lengths and Angles

| Polymorph | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| Cubic | Al-O | 1.89 | O-Al-O | - |

| P-O (bridging) | - | O-P-O | - | |

| P-O (terminal) | - | Al-O-P | 13-33 (tilt angles) | |

| Monoclinic | Al-O | avg. 1.884 | O-Al-O | - |

| P-O (linked to Al) | avg. 1.483 | O-P-O | - | |

| P-O (linked to P) | avg. 1.577 | Al-O-P | - | |

| Orthorhombic | Al-O | 1.74 | O-Al-O | - |

| P-O | 1.52 | O-P-O | - | |

| Al-O-P | 150 |

Experimental Protocols

Synthesis of this compound

1. Solid-State Synthesis of Cubic Al(PO₃)₃

-

Materials: Aluminium hydroxide (B78521) (Al(OH)₃), Tetraphosphoric acid (H₆P₄O₁₃, 82-84% P₂O₅ content).

-

Procedure:

-

Mix 31 pounds of Al(OH)₃ with 105 pounds of tetraphosphoric acid to form a uniform suspension.[2]

-

Heat the mixture in a carbon crucible to 150 °C for 60 minutes, or until bubbling ceases.[2]

-

Increase the temperature to 500 °C and maintain for a sufficient time to form this compound.[2]

-

Cool the product, then grind it in a ball mill with water.

-

Filter the insoluble this compound using a suction filter and dry in warm air.[2]

-

2. Hydrothermal Synthesis of Aluminophosphates

-

Materials: Aluminium source (e.g., aluminium hydroxide, Al(OH)₃), Phosphorus source (e.g., orthophosphoric acid, H₃PO₄), Deionized water, Structure-directing agent (template, e.g., di-propylamine, DPA).

-

Procedure:

-

Prepare a gel with the desired molar composition (e.g., 1.0 Al₂O₃ : 1.0 P₂O₅ : 1.2 DPA : 120 H₂O).[3]

-

Hydrolyze the aluminium source in deionized water with stirring.

-

Slowly add the phosphoric acid to the aluminium suspension and homogenize for 2 hours.[3]

-

Add the structure-directing agent and stir for an additional 2 hours.[3]

-

Transfer the gel to a Teflon-lined stainless-steel autoclave and heat at a specified temperature (e.g., 200 °C) for a set duration (e.g., 24-72 hours) to induce crystallization.[3]

-

Cool the autoclave, filter the solid product, wash with deionized water, and dry at 100 °C.[3]

-

Calcination at a higher temperature (e.g., 550 °C) is often required to remove the organic template.

-

Characterization Techniques

1. X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases and determine lattice parameters.

-

Sample Preparation: The this compound sample should be a fine, homogeneous powder (particle size < 10 µm). Pack the powder into a sample holder, ensuring a flat surface.[1]

-

Instrument Parameters:

-

Data Analysis: Compare the diffraction pattern to standard databases (e.g., ICDD) for phase identification. Use software for Rietveld refinement to obtain precise lattice parameters.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To probe the local coordination environment of aluminium and phosphorus.

-

Nuclei: ²⁷Al (spin 5/2, quadrupolar) and ³¹P (spin 1/2).

-

Instrumentation: Solid-state NMR spectrometer (e.g., Bruker Avance).

-

²⁷Al MAS NMR Parameters:

-

Resonance Frequency: e.g., 182.48 MHz.

-

Magic Angle Spinning (MAS) Rate: 20 kHz.

-

Pulse Width: Short pulse (e.g., 30° or 1.0 µs) to excite the central transition.

-

Recycle Delay: 5 s.

-

Referencing: External reference of 1.0 M AlCl₃ solution.

-

-

³¹P MAS NMR Parameters:

-

Resonance Frequency: e.g., 283.69 MHz.

-

MAS Rate: 12 kHz.

-

Pulse: 90° pulse.

-

Recycle Delay: 4 s.

-

Referencing: External reference of NH₄H₂PO₄ (δ = 1.0 ppm).

-

3. Vibrational Spectroscopy (FTIR and Raman)

-

Purpose: To identify functional groups and probe the bonding framework.

-

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a translucent disk.

-

Spectral Range: 400-4000 cm⁻¹.

-

Key Bands: P-O stretching vibrations (900-1300 cm⁻¹), O-P-O bending vibrations (400-600 cm⁻¹), and Al-O vibrations.

-

-

Raman Spectroscopy:

-

Excitation Source: Laser (e.g., 532 nm or 785 nm).

-

Spectral Range: 100-4000 cm⁻¹.

-

Key Bands: Symmetric and asymmetric stretching and bending modes of the PO₄ tetrahedra.

-

Structural Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the different polymorphs and a typical experimental workflow for synthesis and characterization.

Caption: Relationship between amorphous precursor and crystalline polymorphs.

Caption: General experimental workflow for this compound studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum metaphosphate, with the chemical formula Al(PO₃)₃, is an inorganic polymer that exists as a white, crystalline or amorphous powder.[1] It is characterized by its high thermal stability and insolubility in water, properties that make it a valuable material in a diverse range of industrial and scientific applications.[1] These applications include its use as a constituent in the manufacturing of specialized glasses, enamels, and glazes, as a component in high-temperature insulating cements, and as a catalyst in various chemical reactions.[2][3] In the pharmaceutical sector, it serves as an excipient, contributing to the stability and formulation of drug products.[4] This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum metaphosphate, with a focus on detailed experimental protocols and quantitative data analysis to support researchers and professionals in its application and development.

Synthesis of Aluminum Metaphosphate

The synthesis of aluminum metaphosphate can be achieved through several methods, each yielding products with potentially different physical and chemical properties. The most common approaches are solid-state reactions and sol-gel methods. The choice of precursors and reaction conditions plays a critical role in determining the final characteristics of the material, such as its crystallinity, particle size, and morphology.

Solid-State Synthesis Methods

Solid-state synthesis typically involves the high-temperature reaction of an aluminum source with a phosphorus source. Common precursors include aluminum oxide (Al₂O₃), aluminum hydroxide (B78521) (Al(OH)₃), and various forms of phosphoric acid.

Table 1: Summary of Solid-State Synthesis Parameters for Aluminum Metaphosphate

| Precursor 1 | Precursor 2 | Molar Ratio (Al:P) | Temperature (°C) | Time (h) | Reference |

| Aluminum Hydroxide (Al(OH)₃) | Tetraphosphoric Acid (H₆P₄O₁₃) | 1:3 - 1:3.5 (as P₂O₅) | 150, then 500 | 1, then ongoing | [5] |

| Aluminum Oxide (Al₂O₃) | Phosphoric Acid (H₃PO₄) | 1:1 | Heat-treated | Varies | [6] |

| Aluminum Hydroxide (Al(OH)₃) | Phosphoric Acid (H₃PO₄) | 1:3 | 60 | 0.17 | [7] |

| Aluminum Chloride (AlCl₃) | Phosphoric Acid (H₃PO₄) | 1:3 | 800 (annealing) | - | [8] |

| Aluminum Nitrate (Al(NO₃)₃) | Phosphoric Acid (H₃PO₄) | 1:3 | 500 & 800 (annealing) | - | [8] |

Sol-Gel Synthesis Method

The sol-gel process offers a route to high-purity aluminum metaphosphate at lower temperatures compared to solid-state methods. This technique involves the hydrolysis and condensation of molecular precursors, typically aluminum alkoxides and a phosphorus source, to form a gel which is then dried and calcined.

Table 2: Summary of Sol-Gel Synthesis Parameters for Aluminum Metaphosphate

| Precursor 1 | Precursor 2 | Molar Ratio (Al:P) | Temperature (°C) | Time (h) | Reference |

| Aluminum sec-butoxide (B8327801) | Orthophosphoric Acid (86%) | 1:3 | 110, 160, 200, 300, 400 | 3, 19, 2, 21, 4.5 | [9] |

Experimental Protocols

Protocol 1: Solid-State Synthesis from Aluminum Hydroxide and Tetraphosphoric Acid

This protocol is adapted from a patented method for the industrial production of aluminum metaphosphate.[5]

Materials:

-

Dry, powdered aluminum hydroxide (Al(OH)₃)

-

Tetraphosphoric acid (H₆P₄O₁₃) with a P₂O₅ content between 82% and 84%

-

Carbon crucibles

-

Ball mill

-

Suction filter

Procedure:

-

Create a uniform, non-separable suspension of the aluminum hydroxide powder in tetraphosphoric acid. The molar ratio should be approximately 1 mole of Al₂O₃ equivalent to between 3.0 and 3.5 moles of P₂O₅ (as tetraphosphoric acid).

-

Heat the suspension in carbon crucibles to approximately 150 °C until all bubbling ceases, indicating the completion of the initial reaction and water evaporation.

-

Increase the temperature to 500 °C and maintain until the reaction is complete.

-

After cooling, grind the product in a ball mill in the presence of water.

-

Filter the insoluble aluminum metaphosphate using a suction filter.

-

Dry the final product in warm air.

Protocol 2: Sol-Gel Synthesis from Aluminum sec-butoxide and Orthophosphoric Acid

This protocol is based on a method for producing high-purity aluminum phosphate (B84403) compounds.[9]

Materials:

-

Aluminum sec-butoxide (Al(OC₄H₉)₃)

-

Orthophosphoric acid (H₃PO₄), 86% aqueous solution

-

Deionized water

-

Reaction vessel with heating and stirring capabilities

-

Vacuum evaporator

-

Oven

Procedure:

-

Slowly add 1000 ml of deionized water to 1225 g of aluminum sec-butoxide with stirring.

-

Evaporate the resulting mixture to dryness under vacuum.

-

Add 1180 g of 86% orthophosphoric acid to the dried product.

-

Stir and heat the mixture until a smooth, homogeneous colloidal sol is obtained.

-

Heat the sol in a staged process: 110 °C for 3 hours, 160 °C for 19 hours, 200 °C for 2 hours, 300 °C for 21 hours, and finally 400 °C for 4.5 hours.

-

The resulting product is a hard, white, lumpy solid of aluminum metaphosphate.

Characterization of Aluminum Metaphosphate

A thorough characterization of aluminum metaphosphate is essential to confirm its identity, purity, and physical properties. The primary techniques employed for this purpose are X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermal Analysis (TGA/DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Diffraction (XRD)

XRD is a powerful tool for identifying the crystalline phases of aluminum metaphosphate. The material can exist in different polymorphic forms, with the cubic and monoclinic phases being commonly reported.[1][8]

Table 3: XRD Data for Cubic Aluminum Metaphosphate (ICSD: 26759)

| 2θ (°) (Cu Kα) | d-spacing (Å) | Miller Indices (hkl) |

| 15.3 | 5.79 | (211) |

| 21.7 | 4.09 | (222) |

| 26.6 | 3.35 | (400) |

| 30.8 | 2.90 | (420) |

| 34.5 | 2.60 | (422) |

| 37.9 | 2.37 | (431) |

| 41.0 | 2.20 | (611) |

| 44.0 | 2.06 | (620) |

| 46.8 | 1.94 | (622) |

| 49.5 | 1.84 | (631) |

Experimental Protocol for XRD Analysis:

-

Sample Preparation: The aluminum metaphosphate sample should be a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle to achieve a particle size of less than 10 µm.

-

Instrument Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/minute for routine analysis. Slower scan speeds can be used for higher resolution.

-

-

Data Analysis: The crystalline phases are identified by comparing the experimental diffraction pattern with standard patterns from a database such as the International Centre for Diffraction Data (ICDD) PDF database.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups and chemical bonds present in aluminum metaphosphate. The spectra are characterized by strong absorption bands corresponding to the vibrations of the phosphate network.

Table 4: FTIR Peak Assignments for Aluminum Metaphosphate

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~1300 | P=O stretching | [10] |

| 1028 | Asymmetric stretching of the P-O-P ring structure | [1][10] |

| ~945 | P-O-P stretching | [10] |

| 808 | Symmetric stretching of the P-O-P ring structure | [1][10] |

| 700-800 | Symmetric stretching of the tetrahedral framework | [6] |

| 741 | P-O-Al linkages | [10] |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the aluminum metaphosphate powder with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding vibrational modes based on established literature values.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of aluminum metaphosphate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Aluminum metaphosphate is known for its high thermal stability. It undergoes decomposition at temperatures around 1000 °C, transforming into the more stable aluminum orthophosphate (AlPO₄) and phosphorus pentoxide.[3] The exact decomposition temperature can be influenced by factors such as the heating rate and the surrounding atmosphere.[3]

Table 5: Thermal Properties of Aluminum Metaphosphate

| Property | Value | Conditions | Reference |

| Decomposition Onset | ~1000 °C | 10 °C/min heating rate in nitrogen | [3] |

| Decomposition Products | AlPO₄, P₂O₅ | - | [3] |

Experimental Protocol for TGA/DSC Analysis:

-

Sample Preparation: Accurately weigh a small amount of the powdered sample (typically 5-10 mg for TGA, 2-5 mg for DSC) into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Purge the instrument with a specific gas (e.g., nitrogen or air) at a controlled flow rate (e.g., 20-100 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1200-1500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve. The DSC curve shows endothermic or exothermic peaks corresponding to thermal events.

³¹P Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P MAS NMR is a powerful technique for probing the local environment of phosphorus atoms in solid materials. For aluminum metaphosphate, the spectra are consistent with phosphorus atoms in a tetrahedral coordination environment. The chemical shift can provide information about the connectivity of the phosphate tetrahedra.

Table 6: ³¹P MAS NMR Data for Aluminum Metaphosphate

| Parameter | Value | Reference |

| Chemical Shift Range | Consistent with tetrahedral phosphorus | [11] |

Experimental Protocol for ³¹P MAS NMR Analysis:

-

Sample Preparation: The powdered aluminum metaphosphate sample is packed into a MAS rotor.

-

Data Acquisition: The spectrum is acquired on a solid-state NMR spectrometer equipped with a MAS probe. A high-power proton decoupler is typically used to obtain high-resolution spectra. The spectra are referenced to an external standard of 85% H₃PO₄.

-

Data Analysis: The chemical shifts of the observed resonances are determined and compared to literature values for different phosphate environments.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of aluminum metaphosphate.

Caption: Relationship between synthesis parameters and final product properties of aluminum metaphosphate.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of aluminum metaphosphate. By presenting a compilation of synthesis methods, detailed experimental protocols, and quantitative characterization data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The careful selection of synthesis parameters is crucial for tailoring the properties of aluminum metaphosphate to meet the specific demands of various applications. The characterization techniques outlined herein provide the necessary tools for verifying the quality and performance of the synthesized material. Further research into novel synthesis routes and a deeper understanding of the structure-property relationships will continue to expand the utility of this versatile inorganic polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. repositorio.ufop.br [repositorio.ufop.br]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aluminum Metaphosphate | Aluminium metaphosphate | AlO9P3 - Ereztech [ereztech.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]

- 10. researchgate.net [researchgate.net]

- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum metaphosphate, Al(PO₃)₃, is an inorganic polymer of significant interest across various scientific disciplines due to its high thermal stability, chemical inertness, and unique structural properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of aluminum metaphosphate. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science. The guide details the material's properties, outlines experimental protocols for its synthesis and characterization, and presents this information in a clear and accessible format, including structured data tables and process diagrams.

Chemical and Physical Properties

Aluminum metaphosphate is a white, crystalline or amorphous powder.[1] It is a salt of aluminum and metaphosphoric acid. The foundational properties of aluminum metaphosphate are summarized in the tables below, providing a quantitative overview of its key characteristics.

Table 1: General Properties of Aluminum Metaphosphate

| Property | Value | References |

| Molecular Formula | Al(PO₃)₃ or AlO₉P₃ | [2][3][4] |

| Molecular Weight | 263.90 g/mol | [2][3][4] |

| Appearance | White powder | [2][4][5] |

| CAS Number | 13776-88-0, 32823-06-6 | [2][3][4][6] |

Table 2: Physical Properties of Aluminum Metaphosphate

| Property | Value | References |

| Density | ~2.78 g/mL at 25 °C | [6][7][8] |

| Melting Point | ~1527 °C | [7][8] |

| Solubility in Water | Insoluble | [4][6][7][9] |

| Solubility in Other Solvents | Insoluble in acids; Soluble in strong alkaline environments. | [7] |

| Crystal Structure | Monoclinic | [10][11] |

Table 3: Thermal Properties of Aluminum Metaphosphate

| Property | Description | References |

| Thermal Stability | Stable under normal conditions but may decompose at high temperatures. | [7] |

| Decomposition | Begins to transform into aluminum orthophosphate (AlPO₄) and phosphorus pentoxide around 1000°C. Thermodynamic stability increases with higher oxygen partial pressure. | [12][13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of aluminum metaphosphate, compiled from various sources.

Synthesis of Aluminum Metaphosphate

Method 1: Reaction of Aluminum Oxide with Tetraphosphoric Acid [14]

This method is adapted from a patented industrial process for the preparation of aluminum metaphosphate.

-

Materials:

-

Dry, powdery aluminum oxide (Al₂O₃)

-

Tetraphosphoric acid (H₆P₄O₁₃) with a P₂O₅ content between 82% and 84%

-

Carbon crucibles

-

Ball mill

-

Suction filter

-

-

Procedure:

-

Create a uniform, non-separable suspension of the aluminum oxide powder in tetraphosphoric acid. The molar ratio should be approximately 1 mole of Al₂O₃ to between 3.0 and 3.5 moles of P₂O₅ (as tetraphosphoric acid).

-

Heat the suspension in carbon crucibles to approximately 150 °C until all bubbling ceases. This indicates the completion of the initial reaction and evaporation of water.

-

Continue heating, raising the temperature to 500 °C to form aluminum metaphosphate.

-

After cooling, remove the product from the crucibles.

-

Grind the product in a ball mill in the presence of water.

-

Filter the insoluble aluminum metaphosphate using a suction filter.

-

Dry the final product in warm air.

-

Method 2: Chemical Precipitation [15][16]

This method involves the precipitation of aluminum phosphate (B84403) from aqueous solutions, with the final product form being dependent on pH and the molar ratio of reactants.

-

Materials:

-

A soluble aluminum salt (e.g., aluminum hydroxide)

-

Phosphoric acid

-

A base for pH adjustment (e.g., sodium aluminate)

-

Teflon reactor

-

-

Procedure:

-

Prepare an acidic solution of aluminum phosphate by reacting aluminum hydroxide (B78521) with phosphoric acid. The resulting pH should be less than 3.5.

-

In a separate vessel, prepare a solution of sodium aluminate.

-

The acidic aluminum phosphate solution is then reacted with the sodium aluminate solution to precipitate aluminum phosphate. The pH of the final solution is a critical parameter and is varied to control the properties of the precipitate.

-

To ensure a crystalline structure, the precipitate is aged in the mother liquor under isothermal conditions at temperatures ranging from 30 to 250 °C for a period of 6 hours in a sealed Teflon reactor.

-

After aging and cooling, the precipitate is filtered under vacuum.

-

The filtered product is then dried in an oven at 100–110 °C.

-

Characterization of Aluminum Metaphosphate

A variety of analytical techniques are employed to characterize the physical and chemical properties of synthesized aluminum metaphosphate.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the constituent elements.[17]

-

Sample Preparation: The powdered sample is mounted on a sample holder.

-

Instrumentation: A spectrometer with a monochromatic Al Kα X-ray source is used.

-

Data Analysis: Spectra are referenced to the C 1s peak of adventitious carbon at 284.6 eV. A linear background is typically subtracted from the core level spectra.

-

-

X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystal structure.[15][18]

-

Sample Preparation: A powdered sample is evenly spread on a sample holder.

-

Instrumentation: A powder diffractometer with Cu Kα radiation is commonly used.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present.

-

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the powder.[18]

-

Sample Preparation: The powder is mounted on a stub using conductive tape and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.

-

Instrumentation: A scanning electron microscope is used to acquire images at various magnifications.

-

-

Transmission Electron Microscopy (TEM): To examine the microstructure, including the size and morphology of nanoparticles.[19]

-

Sample Preparation: A small amount of the powder is dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a TEM grid and allowed to dry.

-

Instrumentation: A transmission electron microscope is used to obtain high-resolution images of the material.

-

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the material.[12][20]

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.

-

Instrumentation: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the change in mass is recorded as a function of temperature.

-

Visualizations

The following diagrams illustrate key workflows and pathways relevant to aluminum metaphosphate.

Caption: Workflow for the synthesis of aluminum metaphosphate.

Caption: General workflow for the characterization of aluminum metaphosphate.

Caption: NLRP3 inflammasome activation by aluminum phosphate adjuvants.

Applications in Research and Drug Development

While aluminum metaphosphate itself is primarily used in ceramics, glazes, and as a high-temperature insulating cement, the broader class of aluminum phosphates has significant applications in the pharmaceutical industry.[5][6][7] Notably, aluminum phosphate is widely used as an adjuvant in vaccines to enhance the immune response to antigens.[21][22][23] The mechanism of action for aluminum-containing adjuvants is thought to involve the activation of the NLRP3 inflammasome, leading to an enhanced immune response.[21][23] This makes the study of aluminum phosphates, including the metaphosphate form, relevant to vaccine and drug delivery research. Its insolubility and stability could also be explored for controlled-release formulations.

Conclusion

Aluminum metaphosphate is a material with well-defined physical and chemical properties that make it suitable for a range of industrial applications. For researchers in materials science and drug development, a thorough understanding of these properties is crucial for its potential application. This guide has provided a consolidated source of technical data and experimental protocols to support further research and development efforts involving this versatile inorganic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Aluminum metaphosphate | AlO9P3 | CID 16131219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Aluminum Metaphosphate - ProChem, Inc. [prochemonline.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ALUMINUM METAPHOSPHATE CAS#: 32823-06-6 [m.chemicalbook.com]

- 7. Mintchem Aluminum Metaphosphate (AlPOâ) Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]

- 8. lookchem.com [lookchem.com]

- 9. aluminum metaphosphate | CAS#:32823-06-6 | Chemsrc [chemsrc.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. osti.gov [osti.gov]

- 14. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]

- 15. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 16. CA2660564C - Preparation of aluminum phosphate or polyphosphate particles - Google Patents [patents.google.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. ias.ac.in [ias.ac.in]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aluminium Metaphosphate (CAS 13776-88-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aluminium Metaphosphate (CAS 13776-88-0), a polymeric inorganic compound with significant applications in materials science. It details the physicochemical properties, synthesis protocols, and established industrial uses of this material. This document is intended for a scientific audience, including those in drug development, to provide a clear understanding of the compound's characteristics. It is important to note a crucial distinction between this compound (Al(PO₃)₃) and aluminium orthophosphate (AlPO₄). While aluminium orthophosphate is widely used as a vaccine adjuvant and antacid, a thorough review of current scientific literature reveals a significant lack of data on the biological activity, toxicity, and pharmaceutical applications of this compound.[1] This guide will focus on the known properties and applications of this compound, while also highlighting this critical knowledge gap for the drug development community.

Physicochemical Properties

This compound is a white, crystalline or amorphous powder known for its high thermal stability.[2] It is a polymer consisting of repeating metaphosphate units coordinated with aluminum ions.[2] The key quantitative properties are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | Al(PO₃)₃ or AlO₉P₃ | [3][4][5][6] |

| Molecular Weight | 263.90 g/mol | [3][4][6] |

| CAS Number | 13776-88-0 | |

| Appearance | White powder | [4][6] |

| Density | ~2.78 g/mL at 25 °C | [7] |

| Melting Point | ~1527 °C | |

| Solubility in Water | Insoluble | [7] |

| Solubility in Acids | Insoluble | [8] |

| Solubility in Alkali | Soluble in strong alkaline environments | [8] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through high-temperature reactions involving an aluminum source and a phosphoric acid. The described methods are suitable for industrial-scale production rather than for biological or pharmaceutical applications.

Method 1: Reaction of Aluminum Oxide with Phosphoric Acid

This method involves the high-temperature reaction of an aluminum compound with a phosphoric acid of high P₂O₅ content.[9]

-

Materials:

-

Dry, powdery aluminum oxide (Al₂O₃) or aluminum hydroxide (B78521) (Al(OH)₃).

-

Tetraphosphoric acid (H₆P₄O₁₃) with a P₂O₅ content between 82% and 84%, or another phosphoric acid with a P₂O₅ content between 32% and 84%.[9]

-

-

Procedure:

-

Create a uniform, non-separable suspension of the aluminum compound in the phosphoric acid. The stoichiometric proportion should be approximately 1 mole of Al₂O₃ to between 3.0 and 3.5 moles of P₂O₅.[9]

-

Heat the suspension to approximately 150 °C. Maintain this temperature until all bubbling ceases, indicating the completion of the initial reaction and evaporation of water.[9]

-

Increase the temperature to the neighborhood of 500 °C to complete the reaction and form the final this compound product.[9]

-

The resulting product can be ground in a ball mill, filtered, and dried.[9]

-

Applications

The unique properties of this compound, particularly its thermal stability and insolubility, make it a valuable material in several industrial fields. There is currently no documented use of this compound in drug development or as a therapeutic agent.

-

Glass and Ceramics: It is a key component in the production of special optical glasses, glazes, and enamels.[8][10] Its high P₂O₅ content makes it an ideal phosphorus source for glassy materials.[8]

-

High-Temperature Materials: It is used in the formulation of high-temperature insulating cements and as a binder in refractory materials.[10]

-

Coatings: this compound is used in protective coatings, where it can improve durability and resistance.

-

Catalysis: It can be used as a catalyst or catalyst support in various chemical reactions.

Toxicology and Biological Activity

There is a significant lack of comprehensive toxicological data for this compound. Safety Data Sheets (SDS) indicate that the compound may cause skin, eye, and respiratory irritation upon contact.[11][12] However, acute toxicity data, such as LD50 values, are not available, and the toxicological properties have not been fully investigated.[13]

It is critical for researchers in drug development to not confuse the biological profile of this compound with that of other aluminum compounds. For instance, Aluminium orthophosphate (AlPO₄) is a well-documented immunological adjuvant used in vaccines, known to enhance the immune response, partly through the activation of the NLRP3 inflammasome pathway.[14][15] Currently, this biological activity is not attributed to this compound.[1] No in-vivo or in-vitro studies detailing the biocompatibility, cellular interactions, or potential therapeutic effects of this compound are present in the current body of scientific literature.

Conclusion and Outlook for Drug Development

This compound (CAS 13776-88-0) is a thermally stable inorganic polymer with well-established applications in materials science, particularly in the manufacturing of glass, ceramics, and high-temperature refractories. Its physicochemical properties are well-defined, and synthesis protocols for industrial use are established.

For professionals in research, science, and drug development, the key takeaway is the current and pronounced absence of data regarding the biological effects and pharmaceutical applications of this compound. Unlike the related compound aluminium orthophosphate, it is not used as a vaccine adjuvant or in any other medical application. The lack of toxicological and biocompatibility data precludes its consideration for pharmaceutical development at this time. Future research may explore the potential of its polymeric structure for applications such as drug delivery, but this would require extensive foundational in-vitro and in-vivo studies to establish its safety and biological interaction profile.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. What is Aluminium Phosphate used for? [synapse.patsnap.com]

- 4. Aluminum metaphosphate | AlO9P3 | CID 16131219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are the side effects of Aluminium Phosphate? [synapse.patsnap.com]

- 6. Aluminum Metaphosphate | this compound | AlO9P3 - Ereztech [ereztech.com]

- 7. CA2660564C - Preparation of aluminum phosphate or polyphosphate particles - Google Patents [patents.google.com]

- 8. basstechintl.com [basstechintl.com]

- 9. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]

- 10. Aluminum metaphosphate, Al{2}O{3} 19.4%, P{2}O{5} 78.9% 5 x 1 kg | Request for Quote [thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. aluminum metaphosphate | CAS#:32823-06-6 | Chemsrc [chemsrc.com]

- 14. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Solubility of Aluminum Metaphosphate: A Technical Guide for Researchers

An in-depth exploration into the dissolution characteristics of aluminum metaphosphate across various solvents, providing critical data and methodologies for professionals in research, science, and drug development.

Aluminum metaphosphate, an inorganic polymer with the general formula [Al(PO₃)₃]n, is a compound of significant interest in various industrial and scientific fields, including ceramics, specialty glasses, and as a catalyst. Its utility is often dictated by its interaction with different solvents. This technical guide provides a comprehensive overview of the solubility of aluminum metaphosphate, addressing conflicting reports in existing literature and presenting available quantitative data. It further outlines detailed experimental protocols for solubility determination to aid researchers in obtaining reliable and reproducible results.

Understanding the Solubility Profile

The solubility of aluminum metaphosphate is a complex subject, with reports varying from "easily soluble" to "insoluble" in water. This discrepancy can be attributed to the existence of different polymeric forms of metaphosphate, such as tetrametaphosphates and hexametaphosphates, which exhibit distinct dissolution behaviors. Generally, aluminum metaphosphate is considered to be sparingly soluble in water but demonstrates increased solubility in acidic and alkaline environments.

Data Presentation: Solubility of Aluminum Metaphosphate

The following tables summarize the available quantitative and qualitative data on the solubility of aluminum metaphosphate in various solvents.

Table 1: Quantitative Solubility Data for Aluminum Metaphosphate in Aqueous Solutions

| Form of Aluminum Metaphosphate | Solvent/Condition | Temperature (°C) | Solubility | Time | Reference |

| Aluminum Metaphosphate | Water (pH 8) | 21.5 | 4.575 µg/L | 24 hours | [1] |

| Aluminum Metaphosphate | Water (pH 8) | 21.5 | 13.81 µg/L | 168 hours | [1] |

| Aluminum Metaphosphate | Water (pH 8) | 21.5 | 35.78 µg/L | 672 hours | [1] |

| Aluminum Tetrametaphosphate | Alkaline Solution (pH 12.5) | Not Specified | Nearly complete dissolution of aluminum | 30 days | [2] |

| Aluminum Hexametaphosphate | Alkaline Solution (pH 11.0) | Not Specified | Complete dissolution of aluminum | 34 days | [3] |

| Aluminum Hexametaphosphate | Alkaline Solution (pH 11.5) | Not Specified | 43% of maximum aluminum concentration dissolved | 34 days | [3] |

| Aluminum Hexametaphosphate | Alkaline Solution (pH 12.0) | Not Specified | ~30% of maximum aluminum concentration dissolved | 34 days | [3] |

| Aluminum Hexametaphosphate | Alkaline Solution (pH 12.5) | Not Specified | 15% of maximum aluminum concentration dissolved | 34 days | [3] |

Table 2: Qualitative Solubility of Aluminum Metaphosphate

| Solvent | Solubility | Reference |

| Water | Insoluble / Sparingly Soluble | [4][5][6] |

| Nitric Acid | Soluble | [7] |

| Hydrochloric Acid | Soluble | [7] |

| Alkaline Solutions | Soluble | [2][3] |

Experimental Protocols for Solubility Determination

Accurate and consistent determination of solubility is paramount for research and development. The following section details a robust methodology for determining the solubility of aluminum metaphosphate.

Key Experiment: Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a sparingly soluble solid in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of finely powdered aluminum metaphosphate to a series of flasks containing the desired solvent (e.g., deionized water, acidic solution of known pH, alkaline solution of known pH).

-

The flasks should be sealed to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature water bath or incubator and agitate them for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at a constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm) to remove any suspended particles.

-

-

Analysis of Dissolved Solute:

-

The concentration of dissolved aluminum or phosphate (B84403) in the filtered supernatant is determined using a suitable analytical technique.

-

Analytical Technique: Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)

This colorimetric method is a sensitive and widely used technique for determining the concentration of phosphate in aqueous solutions.

-

Principle: In an acidic solution, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex. This complex is then reduced by a reducing agent (e.g., ascorbic acid or stannous chloride) to produce a stable blue-colored complex, known as molybdenum blue. The intensity of the blue color is directly proportional to the phosphate concentration.

-

Procedure:

-

Standard Preparation: Prepare a series of standard phosphate solutions of known concentrations.

-